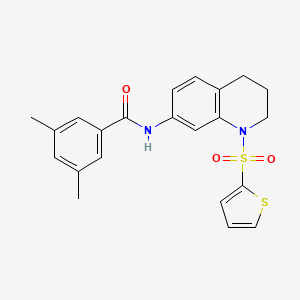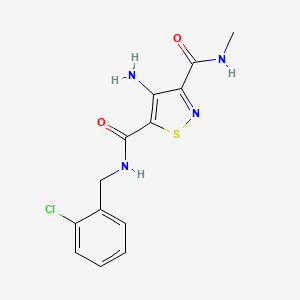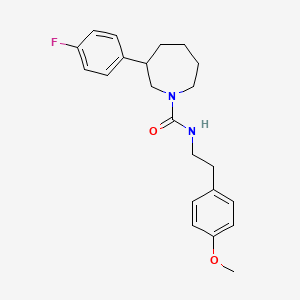![molecular formula C21H22N2O5 B2669048 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl propanoate CAS No. 312606-19-2](/img/structure/B2669048.png)
2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl propanoate” is a unique chemical with the linear formula: C25H21ClN2O5 . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The CAS Number is 361159-10-6 and the Molecular Weight is 464.91 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely unknown due to the lack of collected analytical data . The known properties include its molecular weight (464.91 ) and its linear formula (C25H21ClN2O5 ) .Wissenschaftliche Forschungsanwendungen
Analytical Methods in Antioxidant Activity
Analytical Methods Used in Determining Antioxidant Activity
A variety of tests, including ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, are used to determine antioxidant activity. These methods, based on chemical reactions and spectrophotometry, assess the kinetics or equilibrium state of antioxidant capacities in complex samples. The use of electrochemical (bio)sensors, alongside chemical methods, provides clarity on the mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
Pharmacological Profiles of Morpholine Derivatives
A review on chemical and pharmacological interest of morpholine and pyrans derivatives
Morpholine, a six-membered aromatic organic heterocycle, and its derivatives exhibit a broad spectrum of pharmacological activities. This review highlights the diverse applications of morpholine derivatives in biochemistry, underscoring their essential role in developing novel therapeutics (Asif & Imran, 2019).
Antioxidant Properties and Applications
The Antioxidant Ethoxyquin and Its Analogues
This review discusses the antioxidant properties of ethoxyquin and its analogues, primarily used to protect polyunsaturated fatty acids in fish meal from spontaneous combustion. The study explores the efficacy, preparation, and potential of these antioxidants, including their role in protecting meal lipids against oxidation (de Koning, 2002).
Unique Mechanisms of Action in Drug Development
A Review of Trabectedin (ET-743)
Trabectedin is a marine alkaloid with a unique mechanism of action, involving covalent interaction with the DNA double helix and interfering with several transcription factors, DNA repair pathways, and the tumor microenvironment. This compound's uniqueness lies in its source and action, paving the way for novel cancer treatments (D’Incalci & Galmarini, 2010).
Isoquinoline Derivatives in Modern Therapeutics
Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline, a heterocyclic aromatic organic compound, plays a crucial role in the development of drugs for various diseases, including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumour activities. This review emphasizes isoquinoline's significance in drug discovery and its potential for developing new therapeutics (Danao et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-2-18(24)28-13-10-23-20(25)15-5-3-4-14-17(22-8-11-27-12-9-22)7-6-16(19(14)15)21(23)26/h3-7H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUPNPASSUIATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2668966.png)

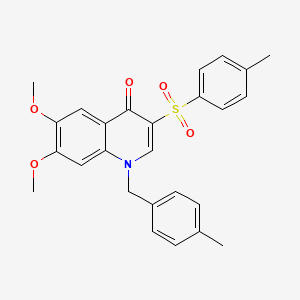

![4-Hydroxy-[1,3'-bipiperidine]-2'-one](/img/structure/B2668972.png)
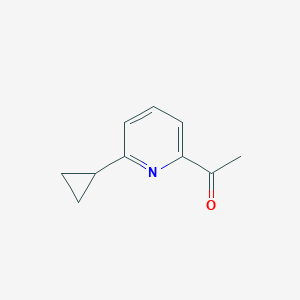
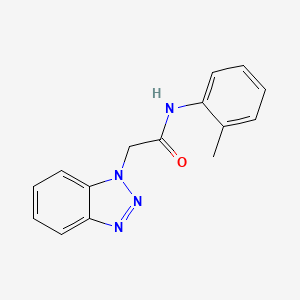
![2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2668977.png)

![7-hydroxy-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2668980.png)

